molecular formula C15H15F3N2O B1401792 [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol CAS No. 1311279-64-7

[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol

Cat. No.: B1401792
CAS No.: 1311279-64-7
M. Wt: 296.29 g/mol
InChI Key: MWSXAJPDKZWNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol: is a chemical compound with a complex structure that includes a pyridine ring substituted with dimethylamino and trifluoromethyl groups, and a phenyl ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a dimethylamino group and a trifluoromethyl group under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the phenyl-methanol group, potentially forming amines or alcohols.

    Substitution: The trifluoromethyl and dimethylamino groups can participate in substitution reactions, often facilitated by strong nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde derivatives, while reduction of the pyridine ring can produce various amines.

Scientific Research Applications

Chemistry: In chemistry, [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of trifluoromethyl and dimethylamino groups with biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making this compound a valuable scaffold for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the dimethylamino group can interact with various receptors or enzymes. The phenyl-methanol moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • 4-Methoxyphenethylamine
  • 4-Chloromethcathinone

Comparison: Compared to these similar compounds, [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol stands out due to the presence of both trifluoromethyl and dimethylamino groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the dimethylamino group can improve solubility and interaction with biological targets. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-10(9-21)4-6-11/h3-8,21H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSXAJPDKZWNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol
Reactant of Route 2
Reactant of Route 2
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol
Reactant of Route 3
Reactant of Route 3
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol
Reactant of Route 4
Reactant of Route 4
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol
Reactant of Route 5
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol
Reactant of Route 6
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.